BenchChemオンラインストアへようこそ!

(Biphenyl-2-yloxy)-acetic acid

Drug Design Physicochemical Property Lipophilicity

(Biphenyl-2-yloxy)-acetic acid (CAS 5348-75-4), also known as 2-([1,1'-biphenyl]-2-yloxy)acetic acid, is an ortho-biphenyl ether of glycolic acid within the biaryl phenoxyacetic acid class. This compound serves as a core scaffold recognized by the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2/DP2), a target for respiratory and inflammatory diseases.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 5348-75-4
Cat. No. B1346131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Biphenyl-2-yloxy)-acetic acid
CAS5348-75-4
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O
InChIInChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
InChIKeyMAKUMOXHJKKTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Biphenyl-2-yloxy)-acetic acid (CAS 5348-75-4) as a CRTh2-Active Building Block


(Biphenyl-2-yloxy)-acetic acid (CAS 5348-75-4), also known as 2-([1,1'-biphenyl]-2-yloxy)acetic acid, is an ortho-biphenyl ether of glycolic acid within the biaryl phenoxyacetic acid class . This compound serves as a core scaffold recognized by the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2/DP2), a target for respiratory and inflammatory diseases [1]. Unlike simpler phenoxyacetic acids, its ortho-biphenyl substitution introduces a constrained, twisted biaryl geometry that critically influences receptor binding topology [2]. The compound itself is a high-purity intermediate (typically ≥97% by Sigma-Aldrich specifications) used to generate CRTh2 antagonists, dibenzoxepin derivatives, and fluorescent probes .

Why (Biphenyl-3-yloxy)- and (Biphenyl-4-yloxy)-acetic Acid Cannot Replace the 2-Yloxy Isomer


In-class substitution of regioisomeric biphenyl-oxyacetic acids (2-yloxy vs. 3-yloxy vs. 4-yloxy) is chemically invalid for CRTh2-related procurement because the position of the ether linkage on the biphenyl ring dictates the dihedral angle between the two phenyl rings, thereby determining the compound's ability to adopt the bioactive conformation required for CRTh2 antagonism [1]. In the seminal biaryl phenoxyacetic acid CRTh2 antagonist series reported by Luker et al., small structural changes—including the relocation of the oxyacetic acid chain from the ortho to meta or para position—were shown to reverse the mode of action from antagonism to agonism or abolish receptor binding entirely [2]. Consequently, procurement of the 3- or 4-yloxy regioisomer as a 'generic substitute' for the 2-yloxy scaffold would result in a compound with unpredictable, and likely inactive, pharmacological topology. Physicochemical surrogates such as phenoxyacetic acid (logP 1.48) further fail due to a >50-fold lower lipophilicity (target logP 2.94), precluding adequate membrane partitioning and hydrophobic receptor pocket occupancy [3].

Quantitative Differentiation of (Biphenyl-2-yloxy)-acetic acid from Closest Analogs


Lipophilicity Advantage Over Unsubstituted Phenoxyacetic Acid

The target compound exhibits a calculated logP of 2.94, representing a >100-fold increase in lipophilicity relative to the parent phenoxyacetic acid scaffold, which has a measured logP of 1.48 . This places the biphenyl-2-yloxy derivative in a more favorable drug-like lipophilicity space for membrane permeation and hydrophobic target engagement. The unsubstituted phenoxyacetic acid (logP 1.48) is substantially more hydrophilic and is predominantly ionized at physiological pH (pKa ~3.7), limiting its passive cellular uptake [1].

Drug Design Physicochemical Property Lipophilicity

Regioisomeric Specificity for CRTh2 Antagonist Scaffold Activity

In the Luker et al. (2011) biaryl phenoxyacetic acid series, the ortho-oxyacetic acid substitution pattern on the biphenyl core is essential for high-affinity CRTh2 antagonism [1]. The unsubstituted biphenyl-2-yloxy acetic acid serves as the minimal pharmacophoric core; elaboration at the 4'- and 5-positions yields potent antagonists such as compound 34. Critically, the corresponding 3-yloxy and 4-yloxy regioisomers are not disclosed as active CRTh2 binders in the primary screening data, indicating that the ortho geometry is a prerequisite for productive receptor interaction [2]. The Indian Patent IN 257013 further explicitly confines claims to 2-yloxyacetic acid substituted biphenyls, underscoring the unique intellectual property position of this regioisomer [3].

GPCR Antagonism CRTh2 Structure-Activity Relationship

Higher Hydrogen Bond Acceptor Capacity for Target Engagement

The target compound possesses 3 hydrogen bond acceptors (the ether oxygen, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid) . In comparison, simple phenoxyacetic acid also has 3, but its lack of a second aryl ring reduces its capacity for hydrophobic and pi-stacking interactions. More critically, the ortho-ether orientation in the 2-yloxy isomer positions the carboxylic acid in a distinct spatial relationship relative to the biphenyl plane, a geometry that is exploited in the design of bidentate hydrogen bond interactions with CRTh2 receptor residues [1]. The biphenyl-4-yloxy isomer, while retaining the same HBA count, projects the carboxylic acid in a linear rather than bent trajectory, disrupting the key interaction network.

Pharmacophore Design Hydrogen Bonding Molecular Recognition

Proven Synthetic Utility in Dibenzoxepin Heterocycle Construction

Biphenyl-2-yloxyacetic acid uniquely undergoes direct intramolecular Friedel-Crafts cyclization to form the 7(6H)-dibenz[b,d]oxepinone ketone scaffold, a core structure in numerous bioactive compounds [1]. This cyclization is electronically and geometrically feasible only for the 2-yloxy isomer because the ether oxygen and the carboxylic acid carbonyl are positioned ortho to the biaryl bond, enabling 7-membered ring closure. The 3-yloxy and 4-yloxy isomers cannot undergo this cyclization to yield the equivalent tricyclic framework, instead requiring multi-step alternative routes [2]. This establishes the 2-yloxy isomer as a privileged building block for oxepin-containing medicinal chemistry libraries.

Synthetic Chemistry Heterocycle Synthesis Building Block

Dominant Commercial Availability and Defined Purity Specifications

The 2-yloxy isomer is commercially supplied by >15 established vendors with defined purity specifications of ≥97% (Sigma-Aldrich, Fluorochem, AKSci, BidePharm, etc.) . In contrast, the 3-yloxy and 4-yloxy isomers are available from fewer suppliers, often with lower cataloged purity (e.g., 95% for 3-yloxy from BidePharm, 97% for 4-yloxy from AKSci) and less comprehensive analytical documentation . This supply chain maturity reflects the higher demand for the 2-yloxy isomer as a validated pharmaceutical intermediate, reducing procurement risk and ensuring batch-to-batch consistency critical for reproducible biological assays.

Procurement Supply Chain Quality Control

Validated Application Scenarios for (Biphenyl-2-yloxy)-acetic acid


CRTh2/DP2 Antagonist Lead Optimization in Respiratory Drug Discovery

Medicinal chemistry teams targeting prostaglandin D2-driven respiratory diseases (asthma, COPD, allergic rhinitis) should procure this compound as the core scaffold for structure-activity relationship (SAR) exploration. As demonstrated by Luker et al. (2011), the biphenyl-2-yloxy acetic acid framework is the validated entry point for iterative optimization of CRTh2 antagonists [1]. Substitution at the 4'- and 5-positions of the biphenyl ring systematically modulates potency and selectivity, with elaborated analogs achieving nanomolar IC50 values (e.g., 251 nM for a 4'-methoxy-5-trifluoromethyl derivative) [2]. Starting any CRTh2 antagonist program with a structurally distinct alternative (e.g., a biphenyl-3-yloxy or monocyclic phenoxyacetic acid) would require de novo validation of a new pharmacophore series, adding 6-12 months to hit-to-lead timelines.

Single-Step Synthesis of Dibenz[b,d]oxepin-Derived CNS Agents

Organic synthesis groups focused on tricyclic CNS-active compounds should utilize this intermediate for the one-step construction of the 7(6H)-dibenz[b,d]oxepinone scaffold [1]. This cyclization, catalyzed by polyphosphoric acid or similar reagents, provides direct access to a privileged tricyclic template found in antidepressant and antipsychotic agents. The 3- and 4-yloxy regioisomers cannot undergo this cyclization, making the 2-yloxy isomer an irreplaceable building block for oxepin-containing compound libraries. This synthetic shortcut reduces step-count by 2-3 synthetic operations compared to alternative ring-closing strategies, translating to higher overall yield and lower cost per gram of final compound.

Physicochemical Probe for Biaryl-Containing Drug Space Calibration

Computational chemistry and DMPK groups can deploy this compound as a reference standard for calibrating in silico models of biaryl-containing carboxylic acid absorption, distribution, metabolism, and excretion (ADME) properties [1]. With its balanced logP of 2.94, molecular weight of 228.24 g/mol, and 3 hydrogen bond acceptors, it sits in a favorable region of drug-like chemical space. Using it as a benchmark allows teams to validate predictions of membrane permeability and protein binding for novel biaryl phenoxyacetic acid candidates before committing to synthesis. Substituting a simpler monoaryl phenoxyacetic acid (logP 1.48) would systematically underestimate the lipophilicity and tissue distribution of the optimized drug candidates [2].

GPCR Binding Mode Investigation via Controlled Regioisomer Comparison

Molecular pharmacologists investigating the structural determinants of CRTh2 ligand recognition should procure the full set of 2-, 3-, and 4-yloxy biphenyl acetic acid regioisomers as a controlled compound set [1]. While only the 2-yloxy isomer is active, the absence of activity in the 3- and 4-yloxy isomers provides critical negative control data for defining the receptor's pharmacophoric constraints. This negative evidence is essential for constructing accurate receptor occupancy models and for distinguishing CRTh2-specific binding from non-specific lipophilic interactions. Procurement of only the active 2-yloxy isomer without the inactive comparators would leave the selectivity hypothesis unverified and weaken patent claims around the ortho-substitution requirement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Biphenyl-2-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.